molecular formula C23H14FNO5 B341243 2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B341243
M. Wt: 403.4 g/mol
InChI Key: OWEMEDSPUPNRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylethyl group, a fluorophenyl group, and a dioxo-isoindolinecarboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane, followed by further reactions to introduce the fluorophenyl and isoindolinecarboxylate groups . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The phenyl and fluorophenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 2-(4-FLUOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14FNO5

Molecular Weight

403.4 g/mol

IUPAC Name

phenacyl 2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H14FNO5/c24-16-7-9-17(10-8-16)25-21(27)18-11-6-15(12-19(18)22(25)28)23(29)30-13-20(26)14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

OWEMEDSPUPNRRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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